

Solubility and stability studies of 4-Bromoquinolin-6-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

Cat. No.: B3030181

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An In-depth Technical Guide to the Solubility and Stability Profiling of **4-Bromoquinolin-6-ol**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a potential drug candidate from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of **4-Bromoquinolin-6-ol**, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the narrative herein is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and aligned with industry best practices and regulatory expectations.

Introduction to 4-Bromoquinolin-6-ol

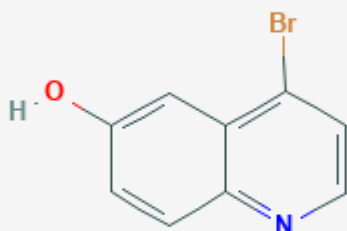
4-Bromoquinolin-6-ol belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline scaffolds are prevalent in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.^{[1][2]} The specific substitution of a bromine atom at the C4 position and a hydroxyl group at the C6 position imparts unique electronic and steric properties that influence its biological interactions and its physicochemical behavior.

A comprehensive analysis of solubility and stability is a non-negotiable prerequisite in early-stage drug development. Poor aqueous solubility can severely limit oral bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.^{[3][4]} This guide details the essential experimental frameworks for characterizing these critical attributes for **4-Bromoquinolin-6-ol**.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility or stability investigation.

Table 1: Physicochemical Properties of **4-Bromoquinolin-6-ol** | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | **4-bromoquinolin-6-ol** | PubChem^[5] | | Molecular Formula | C₉H₆BrNO | PubChem^[5] | | Molecular Weight | 224.05 g/mol | PubChem^[5] | | Structure | | | |

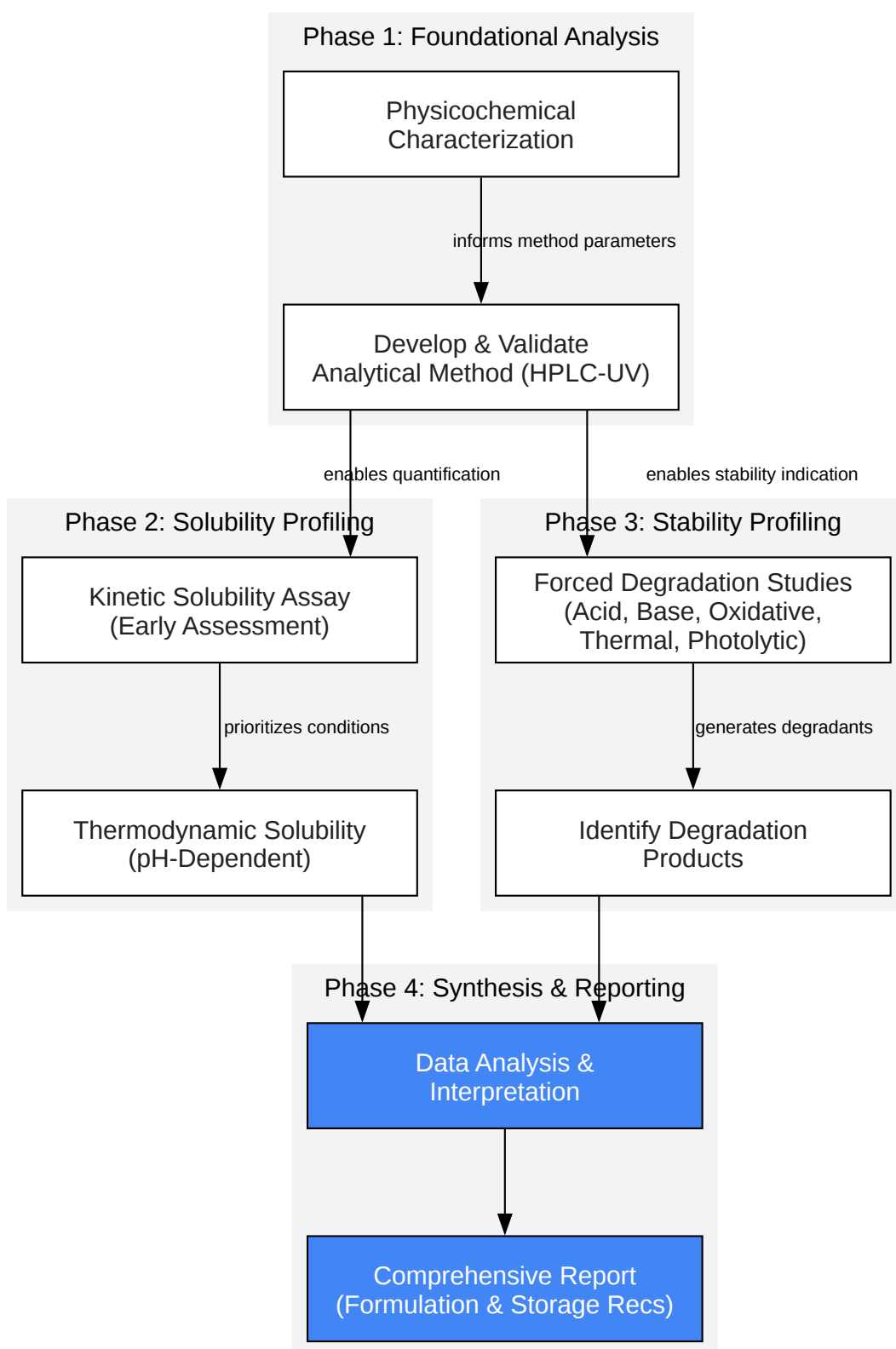


| PubChem^[5] | | XLogP3 (Computed) | 2.5 | PubChem^[5] |

The presence of the hydroxyl group suggests potential for hydrogen bonding, which may aid solubility in polar solvents, while the bromo-substituted quinoline core contributes to its lipophilicity, as indicated by the computed XLogP3 value.^[6] These opposing characteristics necessitate a detailed experimental evaluation of its solubility.

Integrated Workflow for Solubility and Stability Assessment

A systematic approach is crucial for efficiently characterizing a compound. The following workflow illustrates the logical progression from initial characterization to detailed stability analysis.



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